molecular formula C15H13ClO2S B14713687 1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene CAS No. 21309-07-9

1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene

Cat. No.: B14713687
CAS No.: 21309-07-9
M. Wt: 292.8 g/mol
InChI Key: ZRLNSNULNMARCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene is an organic compound that features a sulfonyl group attached to a benzene ring, which is further substituted with a chloro group and a phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene typically involves the following steps:

    Formation of the Cyclopropyl Group: The phenylcyclopropyl group can be synthesized through cyclopropanation reactions, where a phenyl group is reacted with a suitable cyclopropanation reagent.

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Chlorination: The final step involves the chlorination of the benzene ring, which can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, where it can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenylcyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, while the chloro group can participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
  • 1-Chloro-4-(4-methylphenoxy)phenylsulfonylbenzene
  • 1-Chloro-4-(phenylsulfonyl)benzene

Uniqueness

1-Chloro-4-(2-phenylcyclopropyl)sulfonylbenzene is unique due to the presence of the phenylcyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

21309-07-9

Molecular Formula

C15H13ClO2S

Molecular Weight

292.8 g/mol

IUPAC Name

1-chloro-4-(2-phenylcyclopropyl)sulfonylbenzene

InChI

InChI=1S/C15H13ClO2S/c16-12-6-8-13(9-7-12)19(17,18)15-10-14(15)11-4-2-1-3-5-11/h1-9,14-15H,10H2

InChI Key

ZRLNSNULNMARCC-UHFFFAOYSA-N

Canonical SMILES

C1C(C1S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.